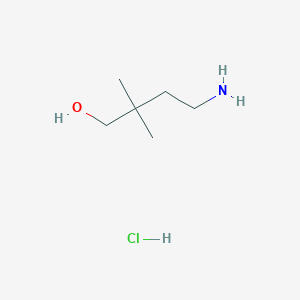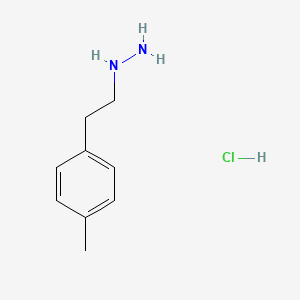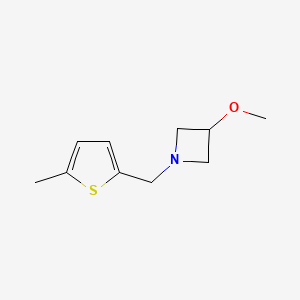![molecular formula C24H19ClN4O3S B2871292 N-(2-methoxyphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide CAS No. 1226432-84-3](/img/no-structure.png)
N-(2-methoxyphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide is a useful research compound. Its molecular formula is C24H19ClN4O3S and its molecular weight is 478.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
The compound N-(2-methoxyphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide has been a subject of various scientific research applications, focusing primarily on its synthesis and potential biological activities. One area of research involves the design and synthesis of certain acetamide derivatives to evaluate their in vitro cytotoxic activity against a range of cancer cell lines. For instance, the incorporation of different aryloxy groups to the pyrimidine ring has been explored for new anticancer agents, demonstrating promising activity against several cancer cell types (Al-Sanea et al., 2020).
Imaging Applications
Another significant application is in the field of imaging, particularly positron emission tomography (PET). Compounds within this class have been investigated for their potential as selective radioligands. For example, specific derivatives have been synthesized and labeled with fluorine-18, demonstrating utility in imaging the translocator protein (18 kDa) with PET, highlighting their relevance in neurological and oncological research (Dollé et al., 2008).
Antimicrobial Activity
Research into the antimicrobial properties of compounds related to this compound has also been conducted. Studies have synthesized novel derivatives and assessed their effectiveness against various microbial strains, contributing to the search for new antimicrobial agents with potential applications in treating infections resistant to existing antibiotics (Hossan et al., 2012).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-methoxyphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide involves the reaction of 2-(2-methoxyphenyl)acetic acid with 6-methyl-2-(4-trifluoromethylphenyl)pyrimidin-4-ol in the presence of a coupling agent to form the corresponding amide. The amide is then treated with a base to deprotonate the acidic hydrogen on the pyrimidine ring, followed by reaction with an alkylating agent to form the final product.", "Starting Materials": [ "2-(2-methoxyphenyl)acetic acid", "6-methyl-2-(4-trifluoromethylphenyl)pyrimidin-4-ol", "Coupling agent", "Base", "Alkylating agent" ], "Reaction": [ "Step 1: React 2-(2-methoxyphenyl)acetic acid with a coupling agent and 6-methyl-2-(4-trifluoromethylphenyl)pyrimidin-4-ol in a suitable solvent to form the corresponding amide.", "Step 2: Treat the amide with a base to deprotonate the acidic hydrogen on the pyrimidine ring.", "Step 3: React the deprotonated amide with an alkylating agent to form the final product." ] } | |
Número CAS |
1226432-84-3 |
Fórmula molecular |
C24H19ClN4O3S |
Peso molecular |
478.95 |
Nombre IUPAC |
3-[(2-chlorophenyl)methyl]-1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H19ClN4O3S/c1-14-7-8-16(11-15(14)2)22-26-20(32-27-22)13-28-19-9-10-33-21(19)23(30)29(24(28)31)12-17-5-3-4-6-18(17)25/h3-11H,12-13H2,1-2H3 |
Clave InChI |
IYFVKWAKCRHJLY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5Cl)SC=C4)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride](/img/structure/B2871210.png)

![6-(6-fluoro-2-pyridinyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2871213.png)
![5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2871214.png)

![5,6-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2871217.png)
![N-(4-fluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2871218.png)
![N-(4-fluorophenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2871219.png)


![3-(4-METHOXYPHENYL)-6-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE](/img/structure/B2871226.png)
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-(4-phenylbutan-2-yl)ethanediamide](/img/structure/B2871227.png)

![tert-Butyl (3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B2871230.png)
